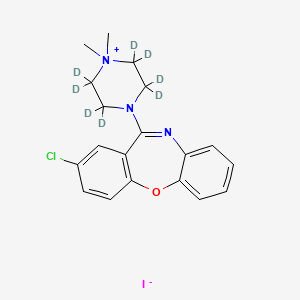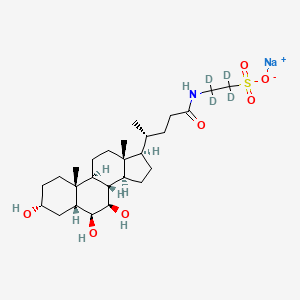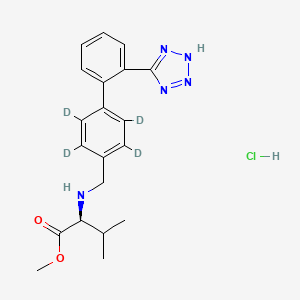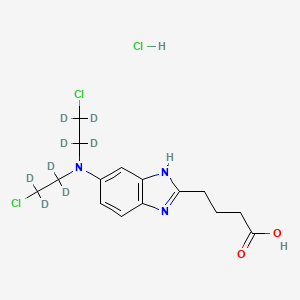octadec-9-enamide](/img/structure/B12412110.png)
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide is a complex organic molecule characterized by its unique stereochemistry and isotopic labeling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of the two main fragmentsthe dihydroxyoctadec-4-en-2-yl fragment and the octadec-9-enamide fragment.
Coupling Reaction: The two fragments are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Isotopic Labeling: The incorporation of the isotopic label (13C) is achieved through the use of isotopically labeled starting materials or by introducing the label during the synthesis of the fragments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and isotopic labeling make it valuable for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound can be used as a probe to study lipid metabolism and signaling pathways. Its isotopic label allows for precise tracking in metabolic studies.
Medicine
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Similar structure but without isotopic labeling.
(E)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Different stereochemistry at the double bond.
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Different stereochemistry at the hydroxyl groups.
Uniqueness
The uniqueness of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide lies in its isotopic labeling and specific stereochemistry, which provide distinct advantages in research applications, such as tracking metabolic pathways and studying reaction mechanisms.
Propiedades
Fórmula molecular |
C36H69NO3 |
|---|---|
Peso molecular |
581.8 g/mol |
Nombre IUPAC |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1,17+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,32+1,36+1 |
Clave InChI |
OBFSLMQLPNKVRW-JRZNUGNESA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


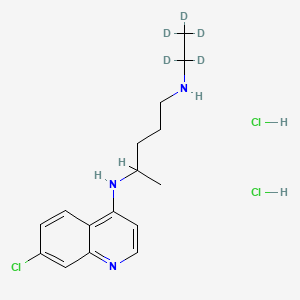

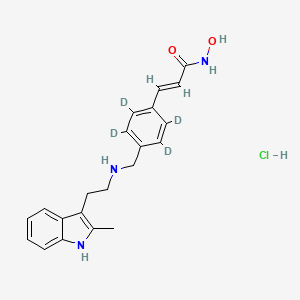

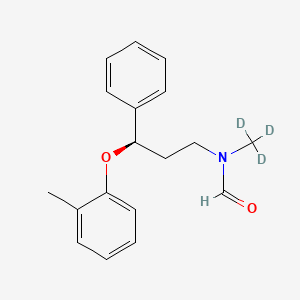



![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
